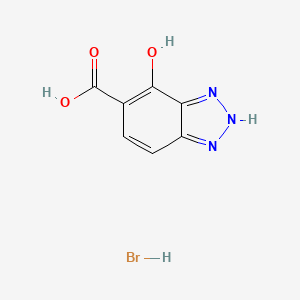

4-hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid hydrobromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid hydrobromide is a useful research compound. Its molecular formula is C7H6BrN3O3 and its molecular weight is 260.047. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Similar compounds such as 1-isopropyl-1h-1,2,3-benzotriazole-5-carboxylic acid have been found to activate g protein-coupled receptors, including gpr84 and hca3 . These receptors play a crucial role in regulating metabolism and immune functions .

Mode of Action

Hydroxybenzotriazole, a related compound, is known to suppress the racemization of single-enantiomer chiral molecules and improve the efficiency of peptide synthesis . It is used to produce activated esters, which react with amines at ambient temperature to give amides .

Biochemical Pathways

The activation of g protein-coupled receptors like gpr84 and hca3 can influence various metabolic and immune pathways .

Result of Action

The activation of g protein-coupled receptors can lead to various downstream effects, including changes in cell signaling, gene expression, and metabolic processes .

Action Environment

It’s worth noting that the related compound, hydroxybenzotriazole, is known to be explosive in its anhydrous form . This suggests that the stability of 4-hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid hydrobromide may also be influenced by environmental conditions such as humidity and temperature.

生化分析

Biochemical Properties

4-hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid hydrobromide plays a significant role in biochemical reactions, particularly as a reagent in peptide synthesis. It interacts with enzymes such as proteases and peptidases, facilitating the formation of peptide bonds. The compound’s hydroxyl and carboxylic acid groups enable it to form stable intermediates with amino acids, enhancing the efficiency of peptide coupling reactions. Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and π-π stacking interactions, which are crucial for its function in biochemical assays .

Cellular Effects

In cellular contexts, this compound influences various cellular processes. It has been observed to affect cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound can enhance or inhibit the phosphorylation of specific proteins, thereby altering their activity and downstream signaling events. These effects are particularly relevant in studies involving cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to active sites of enzymes, either inhibiting or activating their function. This binding is often mediated through hydrogen bonds and hydrophobic interactions. For example, it can inhibit the activity of certain proteases by occupying their active sites, preventing substrate access. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is generally stable under standard laboratory conditions, but its activity can degrade over extended periods or under harsh conditions such as extreme pH or high temperatures. Long-term studies have shown that the compound can maintain its biochemical activity for several weeks when stored properly. Degradation products may form over time, potentially affecting its efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose above which adverse effects become pronounced. Therefore, careful dosage optimization is crucial for its use in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with cofactors such as NADH and FADH2 is also significant, as it can affect redox reactions and energy metabolism .

生物活性

4-Hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid hydrobromide (CAS No. 1797824-92-0) is a compound of significant interest in pharmaceutical and biochemical research. Its molecular formula is C7H6BrN3O3, and it has a molar mass of 260.047 g/mol. This compound is recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry.

- Molecular Structure : The compound features a benzotriazole ring with hydroxyl and carboxylic acid functionalities, which are crucial for its reactivity and interaction with biological targets.

- Purity : Typically, this compound is available with a purity of 95% or higher.

This compound primarily exerts its biological effects through the following mechanisms:

- G Protein-Coupled Receptors (GPCRs) : Similar compounds have been shown to activate GPCRs such as GPR84 and HCA3, influencing various metabolic and immune pathways.

- Enzyme Interaction : The compound acts as a reagent in peptide synthesis by interacting with enzymes like proteases and peptidases, facilitating peptide bond formation.

- Cell Signaling Modulation : It modulates cellular signaling pathways by affecting the activity of kinases and phosphatases, leading to alterations in gene expression and cellular metabolism.

Biological Activities

The biological activities of this compound can be summarized as follows:

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit antimicrobial properties. In particular:

- Compounds with similar structures have demonstrated moderate antibacterial activity against strains such as Escherichia coli and Bacillus subtilis. For instance, certain derivatives showed effective inhibition against Candida albicans with minimum inhibitory concentrations (MICs) ranging from 1.6 to 25 μg/ml .

Anti-inflammatory Effects

Benzotriazoles have been investigated for their anti-inflammatory properties:

- Studies have reported that these compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators in various cell types .

Analgesic Properties

Some benzotriazole derivatives have exhibited analgesic effects:

- For example, specific compounds were noted for their potential to alleviate pain in experimental models .

Case Studies

A notable case study demonstrated the effectiveness of benzotriazole derivatives in treating protozoan infections. A derivative was tested against Trypanosoma cruzi, showing significant growth inhibition in a dose-dependent manner. At concentrations of 50 μg/mL, the derivative induced up to 95% mortality in trypomastigote forms compared to only 21% for traditional treatments .

Comparative Analysis of Biological Activity

属性

IUPAC Name |

4-hydroxy-2H-benzotriazole-5-carboxylic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3.BrH/c11-6-3(7(12)13)1-2-4-5(6)9-10-8-4;/h1-2,11H,(H,12,13)(H,8,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZDOEQRGXUQLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C(=C1C(=O)O)O.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。